molecular formula C9H10FN B12118405 2-Propen-1-amine, 3-(2-fluorophenyl)-

2-Propen-1-amine, 3-(2-fluorophenyl)-

Cat. No.: B12118405
M. Wt: 151.18 g/mol
InChI Key: BFSUQNBAQBOMJJ-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propen-1-amine, 3-(2-fluorophenyl)- is an organic compound with the molecular formula C9H10FN It is a derivative of propenamine, where a fluorophenyl group is attached to the third carbon of the propenamine chain

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-amine, 3-(2-fluorophenyl)- undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The double bond in the propenamine chain can be reduced to form saturated amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of saturated amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

2-Propen-1-amine, 3-(2-fluorophenyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propen-1-amine, 3-(2-fluorophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity and specificity towards certain biological targets, potentially leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propen-1-amine, 3-(2-fluorophenyl)- is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and medicinal applications .

Properties

Molecular Formula

C9H10FN

Molecular Weight

151.18 g/mol

IUPAC Name

(E)-3-(2-fluorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H10FN/c10-9-6-2-1-4-8(9)5-3-7-11/h1-6H,7,11H2/b5-3+

InChI Key

BFSUQNBAQBOMJJ-HWKANZROSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/CN)F

Canonical SMILES

C1=CC=C(C(=C1)C=CCN)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.